molecular formula C15H15ClN2O4 B2886737 N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 1396883-05-8

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide

Cat. No.: B2886737
CAS No.: 1396883-05-8
M. Wt: 322.75
InChI Key: HHSZVLOCHREROV-UHFFFAOYSA-N
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Description

The compound N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide features a unique structure combining a 2-chlorophenyl group, a furan-2-yl moiety attached to a hydroxypropyl chain, and an ethanediamide (oxamide) backbone. Key functional groups include:

  • 2-Chlorophenyl: Enhances lipophilicity and may influence receptor binding.
  • Furan-2-yl: Contributes to π-π interactions and metabolic stability.
  • Hydroxypropyl: Introduces hydrogen-bonding capacity.
  • Ethanediamide: A rigid linker that may stabilize molecular conformation.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-15(21,12-7-4-8-22-12)9-17-13(19)14(20)18-11-6-3-2-5-10(11)16/h2-8,21H,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSZVLOCHREROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide typically involves the following steps:

    Formation of the chlorophenyl intermediate: The starting material, 2-chlorophenylamine, is reacted with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.

    Introduction of the furan ring: The intermediate is then reacted with 2-furan-2-yl-2-hydroxypropylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a synthetic organic compound with the molecular formula C15H15ClN2O4C_{15}H_{15}ClN_2O_4 . It has a molecular weight of 322.7436 . The compound features a chlorophenyl group, a furan ring, and an oxalamide moiety.

Potential Applications

This compound can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
  • Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

This compound and its derivatives have potential uses in:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.
  • Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
  • Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and furan groups suggests potential interactions with hydrophobic and aromatic regions of proteins.

Comparison to Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-hydroxypropyl)oxalamide: Lacks the furan ring, which may affect its reactivity and biological activity.
  • N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Similar structure but with an ethyl linker instead of a hydroxypropyl group.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and furan groups suggests potential interactions with hydrophobic and aromatic regions of proteins.

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds, derived from evidence, share structural or functional similarities:

Compound Name Molecular Formula Key Functional Groups Biological Activity (IC50/Inhibition) Melting Point (°C) Reference
Target Compound (Not provided) Ethanediamide, 2-chlorophenyl, furan-2-yl Unknown Unknown -
VM-6 C23H17F3N2O5 Trifluoromethylphenyl, biphenyl, carboxamide Not specified 127–129
LGH00045 C15H9ClN4S Triazolothiadiazole, chlorophenyl, furan CDC25B inhibitor (0.82 µM) Not reported
Prothioconazole C14H15Cl2N3OS Triazole-thione, chlorophenyl, cyclopropyl Fungicidal Not reported
USP Compound #9 () C18H28N6O2S2 Furan, dimethylamino, sulphanyl Pharmacopeial standard Not reported

Structural Analysis

  • Chlorophenyl vs. Trifluoromethylphenyl (VM-6) :
    VM-6 substitutes the chlorophenyl group with a trifluoromethylphenyl moiety, increasing electronegativity and lipophilicity. This substitution may enhance metabolic stability but reduce π-π stacking efficiency compared to the target compound’s chlorophenyl group .

  • Ethanediamide vs. Triazolothiadiazole (LGH00045) :
    LGH00045’s triazolothiadiazole core provides a fused heterocyclic system, which likely improves binding affinity to enzymes like CDC25B. In contrast, the ethanediamide linker in the target compound may prioritize hydrogen-bonding interactions over aromatic stacking .

  • Furan Modifications: The USP compounds () incorporate furan rings with sulphanyl and dimethylamino substituents. These modifications could enhance solubility compared to the target compound’s unmodified furan-2-yl group .

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The hydroxypropyl and ethanediamide groups in the target compound may increase solubility in polar solvents compared to VM-6’s carboxamide or LGH00045’s triazolothiadiazole.

Regulatory and Pharmacopeial Context

  • Prothioconazole’s inclusion in regulatory documents () underscores the importance of chlorophenyl and heterocyclic moieties in agrochemicals. The target compound’s ethanediamide group may necessitate additional safety profiling if developed for similar uses .
  • USP standards () emphasize the need for rigorous purity and stability testing, particularly for furan-containing compounds .

Biological Activity

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide, also known as 2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide , is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆ClN₁O₃
  • Molecular Weight : 293.74 g/mol
  • CAS Number : 1396871-36-5
PropertyValue
Molecular FormulaC₁₅H₁₆ClN₁O₃
Molecular Weight293.74 g/mol
CAS Number1396871-36-5

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of the furan and chlorophenyl moieties allows for potential interactions with enzymes and receptors, influencing cellular pathways. Research indicates that compounds with similar structures can exhibit anti-inflammatory , antioxidant , and antimicrobial activities.

Case Studies and Research Findings

  • Anti-inflammatory Effects
    • A study demonstrated that derivatives of furan-containing compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential for this compound to modulate inflammatory responses .
  • Antimicrobial Activity
    • Research has indicated that compounds with similar structural features exhibit broad-spectrum antimicrobial activity against various bacterial strains. In one study, a related compound showed effectiveness against Staphylococcus aureus and Escherichia coli, which may extend to this compound .
  • Antioxidant Properties
    • The antioxidant capacity of furan derivatives has been evaluated, revealing their ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may possess similar protective effects .

Table 2: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against S. aureus and E. coli
AntioxidantScavenging free radicals

Q & A

Q. What are the key synthetic steps for N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide?

The synthesis involves multi-step organic reactions, including:

  • Coupling of chlorophenyl derivatives with furan-containing precursors under nucleophilic conditions.
  • Protection/deprotection of hydroxyl and amide groups to prevent side reactions.
  • Purification via column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the ethanediamide backbone and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How do structural features like the chlorophenyl group influence solubility?

The chlorophenyl group increases hydrophobicity, reducing aqueous solubility. However, the hydroxypropyl moiety and furan ring enhance polarity, enabling solubility in polar aprotic solvents (e.g., DMSO). Solubility profiling should be conducted at physiological pH (7.4) and in common lab solvents .

Q. What role do heterocycles (e.g., furan) play in bioactivity?

Furan rings participate in π-π stacking and hydrogen bonding with biological targets, such as enzyme active sites. Their electron-rich nature facilitates interactions with aromatic residues in proteins .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Strategies include:

  • Solvent selection : Use DMF or dichloromethane to improve reactant solubility .
  • Catalyst optimization : Employ coupling agents like EDC/HOBt for amide bond formation.
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to minimize side reactions .

Q. What computational approaches predict binding modes with protein kinases?

  • Molecular docking (AutoDock Vina) models interactions between the chlorophenyl group and kinase hydrophobic pockets.
  • Molecular dynamics (MD) simulations assess binding stability over time, identifying key residues (e.g., ATP-binding site lysines) .

Q. How do structural modifications alter metabolic stability?

  • Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring reduce oxidative metabolism.
  • Hydroxypropyl group methylation blocks Phase I oxidation, improving half-life in hepatic microsomal assays .

Q. What in vitro assays evaluate anticancer potential?

  • MTT assay : Measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis detection : Use Annexin V/PI staining and caspase-3/7 activation assays.
  • Cell cycle analysis : Flow cytometry to identify G1/S arrest .

Q. How to resolve contradictions in reported bioactivity data?

  • Standardize assays : Use identical cell lines, serum concentrations, and incubation times.
  • Verify purity : Ensure ≥95% purity via HPLC before testing.
  • Control experiments : Include reference compounds (e.g., doxorubicin) for comparison .

Q. What structural analogs are key for SAR studies?

  • N'-(3-chloro-4-fluorophenyl) analogs : Test halogen positioning effects on target affinity.
  • Thiophene-substituted derivatives : Compare furan vs. thiophene interactions with enzymes.
  • Hydroxypropyl deletion : Assess the role of hydrophilicity in membrane permeability .

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